Cas no 654-76-2 (1-methoxy-4-nitro-2-(trifluoromethyl)benzene)
1-methoxy-4-nitro-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2-methoxy-5-nitrobenzotrifluoride
- 2-Trifluoromethyl-4-nitroanisole
- 4-Nitro-2-(trifluoromethyl)anisole
- 1-methoxy-4-nitro-2-(trifluoromethyl)Benzene
- 5-Nitro-2-methoxybenzotrifluoride
- Benzene, 1-methoxy-4-nitro-2-(trifluoromethyl)-
- 1-Methoxy-4-nitro-2-trifluoromethyl-benzene
- KGFADEJSZXEVMC-UHFFFAOYSA-N
- 2-METHOXY-5-NITRO(TRIFLUOROMETHYL)BENZENE
- NSC88331
- PubChem4875
- NCIOpen2_005268
- WT305
- 2-methoxy-5-nitro-benzotrifl
- SCHEMBL1494244
- 2-methoxy-5-nitro-benzotrifluoride
- MFCD00007328
- AKOS003293419
- 1-Methoxy4-nitro-2-trifluoromethylbenzene
- AM62062
- EINECS 211-507-3
- NS00042274
- 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene #
- A8879
- NSC-88331
- NSC 88331
- CS-W014743
- AC-4148
- 4-methoxy-3-trifluoromethyl-nitrobenzene
- 654-76-2
- EN300-20414
- 1-Methoxy-4-nitro-2-trifluoromethylbenzene
- Anisole, 4-nitro-2-(trifluoromethyl)-
- DTXSID40215712
- FT-0612808
- STK149391
- DB-054817
- 1-methoxy-4-nitro-2-(trifluoromethyl)benzene
-
- MDL: MFCD00007328
- Inchi: 1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
- InChI Key: KGFADEJSZXEVMC-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OC)[N+](=O)[O-])(F)F
- BRN: 2129987
Computed Properties
- Exact Mass: 221.03000
- Monoisotopic Mass: 221.02997754 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 221.13
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 55
Experimental Properties
- Color/Form: Lens powder.
- Density: 1.392
- Melting Point: 79-81 ºC
- Boiling Point: 267.2 °C at 760 mmHg
- Flash Point: 115.4 °C
- Refractive Index: 1.517
- PSA: 55.05000
- LogP: 3.14540
- Solubility: Not determined
1-methoxy-4-nitro-2-(trifluoromethyl)benzene Security Information
- Hazard Statement: H314,H318
-
Warning Statement:
P260,P303
P361
P353,P305
P351
P338,P301
P330
P331,P405,P501A - Hazardous Material transportation number:UN 1759 8/PG 2
- WGK Germany:3
- Hazard Category Code: R34
- Safety Instruction: S26-S27-S28-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Risk Phrases:R20/22; R36/37/38
- HazardClass:8
- PackingGroup:II
1-methoxy-4-nitro-2-(trifluoromethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-methoxy-4-nitro-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RP175-5g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 97% | 5g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CR994-5g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 97% | 5g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CR994-1g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 97% | 1g |
63.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RP175-1g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 97% | 1g |
64.0CNY | 2021-08-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007388-1g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 99% | 1g |
¥31 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007388-25g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 99% | 25g |
¥151 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007388-5g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 99% | 5g |
¥39 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007632-100g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 98% | 100g |
¥566 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007632-25g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 98% | 25g |
¥123 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007632-5g |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene |
654-76-2 | 98% | 5g |
¥36 | 2024-05-22 |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 1-methoxy-4-nitro-2-(trifluoromethyl)benzene
Introduction to 1-Methoxy-4-Nitro-2-(Trifluoromethyl)benzene (CAS No. 654-76-2)
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene, also known by its CAS number 654-76-2, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique combination of functional groups, which include a methoxy group, a nitro group, and a trifluoromethyl group. These functional groups contribute to its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 1-methoxy-4-nitro-2-(trifluoromethyl)benzene can be represented as follows: C9H7F3NO4. The presence of the trifluoromethyl group imparts significant electronic and steric effects, enhancing the compound's stability and reactivity. The methoxy group provides additional electron-donating properties, while the nitro group introduces electron-withdrawing characteristics. This balance of electronic effects makes 1-methoxy-4-nitro-2-(trifluoromethyl)benzene an attractive starting material for a wide range of synthetic transformations.
In the pharmaceutical industry, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene has gained attention due to its potential as an intermediate in the synthesis of novel drugs. Recent research has focused on its use in the development of anti-cancer agents and anti-inflammatory drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the synthesis of a series of trifluoromethylated benzene derivatives with potent anti-cancer activity against various human cancer cell lines. The unique combination of functional groups in 1-methoxy-4-nitro-2-(trifluoromethyl)benzene allows for the fine-tuning of pharmacological properties, such as solubility, bioavailability, and target specificity.
Beyond pharmaceuticals, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene has found applications in materials science. Its trifluoromethyl group imparts hydrophobic and lipophilic properties, making it useful in the development of advanced materials with enhanced performance characteristics. For example, researchers at the University of California have explored the use of this compound in the synthesis of polymer-based coatings with improved water repellency and durability. These coatings have potential applications in industries such as automotive, aerospace, and electronics.
The synthesis of 1-methoxy-4-nitro-2-(trifluoromethyl)benzene can be achieved through various routes, depending on the desired purity and yield. One common method involves the nitration of 1-methoxy-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction is typically carried out under controlled conditions to ensure high selectivity and yield. Another approach involves the methylation of 4-nitro-2-(trifluoromethyl)phenol using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Both methods have been optimized to minimize side reactions and maximize product purity.
The physical properties of 1-methoxy-4-nitro-2-(trifluoromethyl)benzene, including its melting point, boiling point, and solubility, are crucial for its handling and application. It is generally a solid at room temperature with a melting point ranging from 50 to 55°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone but has limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in organic synthesis and industrial processes where controlled solubility is essential.
In terms of safety and handling, it is important to note that while 1-methoxy-4-nitro-2-(trifluoromethyl)benzene is not classified as a hazardous material under current regulations, it should still be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound. Additionally, it is recommended to store it in a cool, dry place away from incompatible materials.
The environmental impact of 1-methoxy-4-nitro-2-(trifluoromethyl)benzene is another important consideration. While there are no specific environmental regulations governing its use or disposal, it is advisable to follow best practices for waste management to minimize any potential ecological impact. Proper disposal methods should be employed to ensure that any residual compounds are safely neutralized before release into the environment.
In conclusion, 1-methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS No. 654-76-2) is a versatile organic compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups makes it an attractive starting material for various synthetic transformations. Ongoing research continues to explore new applications and improve synthetic methods for this valuable compound.
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